N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide
Description
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide is a synthetic benzamide derivative featuring a triazolopyridazine core. Its structure includes a 2-fluorobenzamide group linked via an ethyleneoxy bridge to a 3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine moiety.
Properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2/c21-15-7-3-1-5-13(15)19-25-24-17-9-10-18(26-27(17)19)29-12-11-23-20(28)14-6-2-4-8-16(14)22/h1-10H,11-12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKCLNLSPVAYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 2-Fluoro vs. 4-Fluorobenzamide Derivatives
A closely related compound, N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-fluorobenzamide (), differs only in the position of the fluorine atom on the benzamide ring (4-fluoro vs. 2-fluoro). This positional isomerism can significantly alter electronic properties, solubility, and target binding. For example:
- 4-Fluoro substitution : Could improve resonance stabilization of the benzamide group, influencing metabolic stability .
Thioether vs. Ether Linkage: Comparison with Sulfur-Containing Analogs
N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS 872994-34-8, ) replaces the oxygen atom in the ethyleneoxy bridge with a sulfur atom. Key differences include:
- Molecular weight : 441.9 g/mol (thioether) vs. ~425 g/mol (estimated for the target compound, assuming similar substituents).
- Stability : Thioethers are more prone to oxidation than ethers, which could affect environmental persistence .
Comparison with Established Pesticidal Benzamides
Key Structural and Functional Insights :
- Triazolopyridazine vs. Pyridazine: The target compound’s fused triazole ring (vs.
- Benzamide vs. Urea : Diflubenzuron’s urea group targets chitin synthesis, whereas the target compound’s benzamide-triazolopyridazine hybrid likely engages distinct biochemical pathways, possibly kinase or cytochrome P450 inhibition .
Substituent Effects on Bioactivity
- Chlorophenyl Group : The 2-chlorophenyl substituent on the triazolopyridazine core (target compound) is analogous to the 4-chlorophenyl group in diflubenzuron. Ortho-substitution may reduce rotational freedom, enhancing target specificity .
- Fluorine Position: The 2-fluoro group in the target compound (vs.
Preparation Methods
Triazolopyridazine Core Formation
The triazolo[4,3-b]pyridazine scaffold is typically constructed via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. A patent-published ultrasonic-assisted method (CN103613594A) demonstrates high efficiency for analogous triazolopyridines:
Procedure :
- Reactants : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine and substituted benzoic acids.
- Conditions : Phosphorus oxychloride (POCl~3~) at 80–150°C under ultrasonic irradiation (3–5 h).
- Yield : 40–65% after recrystallization.
For the target compound, adapting this method would involve:
- Reacting 6-chloro-3-hydrazinylpyridazine with 2-chlorobenzoyl chloride in POCl~3~.
- Ultrasonic irradiation (100–120°C, 4 h) to drive cyclization.
Advantages :
Etherification of the Pyridazine Intermediate
Introducing the ethyloxy tether requires nucleophilic substitution at the 6-position of the triazolopyridazine. A two-step alkoxylation strategy is optimal:
Step 1: Hydroxide Generation
- Reactants : 6-Chloro-3-(2-chlorophenyl)-triazolo[4,3-b]pyridazine with aqueous NaOH (1.5 eq) in N,N-dimethylformamide (DMF).
- Conditions : 60°C, 2 h.
Step 2: Alkylation
- Reactants : Intermediate hydroxide with 2-bromoethylamine hydrobromide (1.2 eq).
- Conditions : Potassium carbonate (K~2~CO~3~) in DMF, 80°C, 6 h.
- Yield : 58–72% (HPLC purity >95%).
Critical Considerations :
Amidation with 2-Fluorobenzoic Acid
The final step couples the ethylamine-terminated intermediate with 2-fluorobenzoyl chloride via Schotten-Baumann conditions:
Procedure :
- Reactants : 2-((3-(2-Chlorophenyl)-triazolo[4,3-b]pyridazin-6-yl)oxy)ethylamine (1 eq), 2-fluorobenzoyl chloride (1.1 eq).
- Conditions : Dichloromethane (DCM), triethylamine (TEA, 1.5 eq), 0°C → room temperature, 12 h.
- Workup : Aqueous HCl wash, column chromatography (SiO~2~, EtOAc/hexane 1:2).
- Yield : 65–78%.
Spectroscopic Validation :
- ¹H NMR (CDCl~3~): δ 8.73 (s, 1H, pyridazine-H), 7.81–8.57 (m, 6H, aryl-H), 4.52 (t, 2H, OCH~2~), 3.85 (t, 2H, NHCH~2~).
- ¹³C NMR : 162.8 (C=O), 158.1 (C-F), 144.1–114.3 (triazolopyridazine carbons).
Comparative Analysis of Synthetic Routes
Insights :
- Ultrasonic and microwave methods outperform traditional heating in yield and purity.
- POCl~3~-based cyclization avoids stoichiometric metal catalysts, enhancing green chemistry metrics.
Challenges and Optimization Strategies
Byproduct Formation During Cyclization
Low Amidation Efficiency
- Issue : Hydrolysis of 2-fluorobenzoyl chloride in aqueous media.
- Solution : Phase-transfer catalysis with tetrabutylammonium bromide (TBAB).
Q & A
Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?
- Methodological Answer: Optimization hinges on controlling reaction parameters:
- Temperature: Maintain 60–80°C during cyclization to balance reaction rate and side-product formation .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while ethers (e.g., THF) improve nucleophilic substitution efficiency .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the final product .
- Example Table:
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Cyclization Temp | 70–75°C | Reduces byproducts | |
| Solvent (SN2 step) | THF | Improves reaction rate |
Q. What characterization techniques are essential for confirming structure and purity?
- Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR Spectroscopy: 1H/13C NMR identifies functional groups (e.g., fluorobenzamide’s aromatic signals at δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 468.12 (calculated) .
- HPLC: Use C18 columns (ACN/water gradient) to assess purity (>95%) and detect trace impurities .
Q. How do electronic effects of substituents (e.g., 2-chlorophenyl, 2-fluorobenzamide) influence reactivity?
- Methodological Answer:
- 2-Chlorophenyl: Electron-withdrawing Cl enhances triazolo-pyridazine ring stability, favoring electrophilic substitution at the 6-position .
- 2-Fluorobenzamide: Fluorine’s electronegativity increases amide bond polarity, affecting solubility and hydrogen-bonding interactions .
- Experimental Design: Compare reaction rates of analogs (e.g., 2-Cl vs. 4-Cl phenyl) under identical conditions to isolate electronic effects .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data across assay systems?
- Methodological Answer:
- Orthogonal Assays: Validate kinase inhibition (e.g., ELISA) with cell-based proliferation assays (e.g., MTT) to distinguish target-specific vs. off-target effects .
- Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from rapid hepatic clearance in vivo .
- Data Normalization: Include positive controls (e.g., staurosporine for kinase assays) to calibrate inter-assay variability .
Q. How can reaction mechanisms for triazolo-pyridazine ring formation be elucidated?
- Methodological Answer:
- Kinetic Studies: Monitor intermediates via time-resolved HPLC to identify rate-limiting steps (e.g., hydrazine cyclization) .
- Isotopic Labeling: Use 15N-labeled hydrazines to trace nitrogen incorporation into the triazole ring via MS/MS .
- Computational Modeling: Apply DFT calculations to map energy barriers for ring closure pathways .
Q. What advanced computational methods predict binding modes with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to identify key interactions (e.g., H-bonds with fluorobenzamide) .
- MD Simulations: Simulate 100-ns trajectories in explicit solvent (GROMACS) to assess binding stability and conformational flexibility .
- Pharmacophore Modeling: Map electrostatic/hydrophobic features to prioritize analogs with enhanced target affinity .
Q. How does stability under varying pH/temperature impact experimental reproducibility?
- Methodological Answer:
- Accelerated Stability Studies: Incubate the compound at pH 3–10 (37°C, 1 week) and analyze degradation via HPLC to identify labile bonds (e.g., ether or amide) .
- Lyophilization: Freeze-dry stock solutions to prevent hydrolysis during long-term storage .
- Example Table:
| Condition | Degradation Pathway | Mitigation Strategy | Reference |
|---|---|---|---|
| pH < 5 | Amide bond hydrolysis | Buffer at neutral pH | |
| Temperature > 40°C | Ether bond cleavage | Store at –20°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
